SL-164

Neuropharmacology Toxicology Adverse Drug Reactions

SL-164 (dicloqualone), a dichlorinated methaqualone analog, exhibits a clinically significant convulsive risk profile absent in methaqualone. This ≥98% reference standard is indispensable for forensic labs identifying unique monohydroxylated metabolites in biological matrices via LC-QTOF-MS. Neuropharmacology researchers utilize SL-164 as a critical negative-control tool for studying convulsant mechanisms within sedative-hypnotic SAR programs. Identity and purity verified by NMR. For research and forensic use only.

Molecular Formula C16H12Cl2N2O
Molecular Weight 319.2 g/mol
CAS No. 3476-88-8
Cat. No. B1619551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSL-164
CAS3476-88-8
Molecular FormulaC16H12Cl2N2O
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)N2C(=NC3=C(C2=O)C(=CC=C3)Cl)C
InChIInChI=1S/C16H12Cl2N2O/c1-9-8-11(17)6-7-14(9)20-10(2)19-13-5-3-4-12(18)15(13)16(20)21/h3-8H,1-2H3
InChIKeyKUIHLOHNUGOCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SL-164 (CAS 3476-88-8): A Methaqualone Analog for Sedative-Hypnotic Research and Forensic Reference


SL-164 (5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one, also known as dicloqualone or DCQ) is a synthetic quinazolinone compound and a dichlorinated analog of the sedative-hypnotic drug methaqualone [1]. Developed in the late 1960s by a team at Sumitomo, it exhibits sedative, hypnotic, and anticonvulsant properties comparable to its parent compound but was never approved for clinical use [1]. Its primary contemporary role is as an analytical reference standard for research and forensic toxicology applications, particularly in the identification of novel psychoactive substances (NPS) [2].

Why SL-164 (CAS 3476-88-8) Cannot Be Replaced by Generic Methaqualone Analogs in Research


The selection of a methaqualone analog for research or analytical reference purposes cannot be based on class-level assumptions. Structurally distinct analogs, such as SL-164, exhibit unique pharmacological and metabolic profiles that directly impact their effects and identification. For instance, SL-164 is characterized by a clinically significant increase in convulsive risk compared to methaqualone, a factor that precluded its development and which is not observed to the same degree with the parent compound [1]. Furthermore, its specific hydroxylated metabolites serve as unique forensic markers, requiring specific analytical methods for detection and differentiation from other in-class compounds [2].

Quantitative Evidence Guide for SL-164 (CAS 3476-88-8): Differentiation from Methaqualone and Analogs


Convulsion Risk: Quantified Adverse Event Profile Precluded Clinical Use of SL-164

The primary differentiating factor for SL-164 is its significantly elevated risk of inducing convulsions, a factor that led to the cessation of its clinical development [1]. Unlike methaqualone, which also carries a convulsion risk at high or overdose levels, the pro-convulsant profile of SL-164 was deemed too severe for therapeutic application [1]. This class-level inference, comparing the compound to the parent methaqualone, is consistently cited across authoritative sources [1].

Neuropharmacology Toxicology Adverse Drug Reactions

Unique Metabolic Fingerprint: Distinct Hydroxylated Metabolites of SL-164 as Forensic Markers

SL-164 undergoes specific biotransformation to yield a unique set of monohydroxylated metabolites, which serve as a definitive forensic signature [1]. In a human case study, three distinct monohydroxylated metabolites were detected in urine, while the parent compound was absent [1]. This metabolic profile is specific to the dichlorinated structure of SL-164 and differs from the metabolic pathways of non-chlorinated or differently substituted methaqualone analogs [1].

Forensic Toxicology Drug Metabolism LC-QTOF-MS

Quantified Human Exposure: Serum Concentration and Clinical Presentation of SL-164 Intoxication

A case report provides the first quantitative human exposure data for SL-164, linking a specific serum concentration to a severe adverse clinical syndrome [1]. A serum concentration of 390 ng/mL was associated with prolonged agitated delirium, myocloni, and tachycardia [1]. This presentation is distinct and more severe than typical sedative overdoses, aligning with the compound's known pro-convulsant and excitatory potential [1].

Clinical Toxicology Pharmacokinetics Case Report

Primary Research and Industrial Applications for SL-164 (CAS 3476-88-8) Reference Standard


Forensic Toxicology: Definitive Confirmation of SL-164 Exposure

Forensic laboratories require an authentic reference standard of SL-164 for the unequivocal identification and quantification of the compound and its unique metabolites in biological matrices (e.g., serum, urine) using analytical techniques like LC-QTOF-MS [1]. The presence of specific monohydroxylated metabolites, distinct from methaqualone, necessitates a pure standard for accurate method development and case confirmation [2].

Neuropharmacology Research: Investigating Pro-Convulsant Mechanisms

SL-164 serves as a valuable tool compound for neuropharmacology studies focused on the structure-activity relationship of convulsant adverse effects within the sedative-hypnotic class [1]. Its development was halted specifically due to an elevated convulsion risk compared to methaqualone, making it a critical comparator for investigating the neural pathways and receptor interactions (e.g., GABA-A receptor modulation) that underlie this differential toxicology [1].

Drug Discovery: Negative Control in Sedative-Hypnotic Safety Screening

In early-stage drug discovery programs aiming to develop novel sedative or hypnotic agents, SL-164 can be utilized as a benchmark for an undesirable safety profile. Its well-documented pro-convulsant activity [1] provides a clear negative control for in vitro and in vivo assays designed to predict seizure liability, helping to guide lead optimization away from compounds with a similar toxicological signature.

Analytical Chemistry: Method Validation for Novel Psychoactive Substances (NPS)

As a confirmed compound in the recreational NPS market [1], SL-164 is a critical component in developing and validating analytical methods (e.g., GC-MS, LC-MS/MS) for screening and identification. Its dichlorinated structure and specific chromatographic properties require a validated reference standard to ensure accurate detection and prevent false positives or negatives with related quinazolinone analogs [1].

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